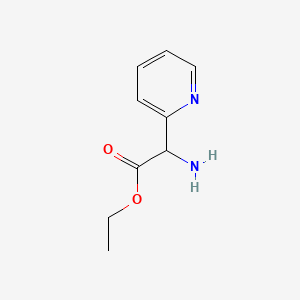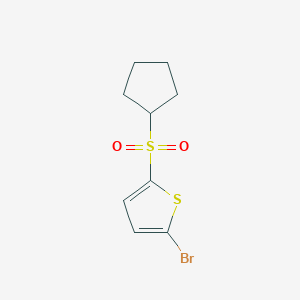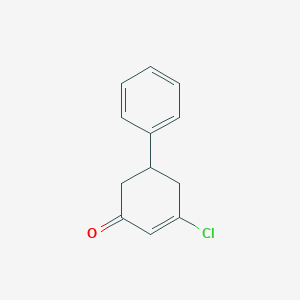
2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a chemical compound with the molecular formula C12H14N2O31. It has a molecular weight of 234.25 g/mol1. This product is intended for research use only and is not intended for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid from the web search results.Molecular Structure Analysis
The InChI code for 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is 1S/C12H14N2O31. This code provides a specific representation of the molecular structure of the compound.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid from the web search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid include a molecular weight of 234.25 g/mol1. Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the search results.科学的研究の応用
Chemical Synthesis and Reactivity
The compound has been explored in the context of synthetic chemistry, particularly in reactions involving ring opening and functionalization of cyclic amines. For example, studies have demonstrated its use in ring-opening reactions of quinoline substituted epoxides, showcasing its potential in creating diverse chemical structures with opposite regioselectivities under different reaction conditions (Boa et al., 2003). Another investigation detailed the mechanistic study of reversible solid-state melt isomerization between 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives, highlighting its thermal rearrangement capabilities (Martínez-Gudiño et al., 2019).
Material Science Applications
In material science, the compound has been utilized to synthesize and study the photophysical properties of coordination polymers. These materials are of interest for their potential in light-emitting devices, sensors, and other applications. A study demonstrated the synthesis of complexes based on 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, revealing their structure and luminescence properties, which are critical for developing advanced functional materials (Yuan et al., 2017).
Organic Chemistry and Catalysis
Research has also explored its applications in organic chemistry and catalysis, particularly in C-H functionalization and redox-annulations with α,β-unsaturated carbonyl compounds. These studies focus on the compound's utility in creating complex organic molecules through innovative synthetic routes, expanding the toolkit available for organic synthesis (Kang et al., 2015).
Antimicrobial and Antifungal Applications
While your requirements exclude information related to drug use, dosage, and side effects, it's worth noting that derivatives of related compounds have been studied for their antimicrobial, antifungal, and antiviral potential. This indicates a broader interest in the quinoxaline carboxylic acid family for potential therapeutic applications (Chaudhary et al., 2016).
Safety And Hazards
Specific safety and hazard information for 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid was not found in the search results. As with all chemicals, it should be handled with care, following appropriate safety protocols.
将来の方向性
The future directions for the use and study of 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid are not specified in the search results. However, given its designation for research use1, it may have potential applications in various scientific studies.
Please note that this information is based on the available web search results and may not be comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or chemical databases.
特性
IUPAC Name |
3-oxo-2-propan-2-yl-2,4-dihydro-1H-quinoxaline-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-6(2)10-11(15)14-9-5-7(12(16)17)3-4-8(9)13-10/h3-6,10,13H,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVVKYUSJLGLKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC2=C(N1)C=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B1307712.png)



![8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1307733.png)
![4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde](/img/structure/B1307746.png)
![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate](/img/structure/B1307748.png)
![2-Amino-3-[(3-phenoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1307754.png)


![4-Nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1307759.png)

